N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a phenyl group, and a tetrazolyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Preparation of 4-methylpiperazine: This can be achieved through the reaction of piperazine with methyl iodide under basic conditions.
Formation of the phenyl derivative: The phenyl group is introduced by reacting 4-methylpiperazine with 4-nitrochlorobenzene in the presence of a base.
Reduction of the nitro group: The nitro group on the phenyl ring is reduced to an amine using reducing agents such as iron and hydrochloric acid.
Coupling with tetrazole: The final step involves the coupling of the amine derivative with 3-(1H-tetrazol-1-yl)benzoyl chloride using coupling agents like N, N'-carbonyldiimidazole (CDI).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperazine ring can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as iron and hydrochloric acid are used for the reduction of nitro groups.
Substitution: Electrophiles like alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Substituted piperazines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide: This compound is structurally similar but lacks the tetrazolyl group.
Imatinib: A well-known anticancer drug that also contains a piperazine ring.
Uniqueness: N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazolyl group, which imparts distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-24-9-11-25(12-10-24)17-7-5-16(6-8-17)21-19(27)15-3-2-4-18(13-15)26-14-20-22-23-26/h2-8,13-14H,9-12H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPWWQVRJALNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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